molecular formula C7H15Cl2NO B11723915 4-(2-Chloro-1-methylethyl)morpholine hydrochloride

4-(2-Chloro-1-methylethyl)morpholine hydrochloride

Cat. No.: B11723915
M. Wt: 200.10 g/mol
InChI Key: GYCYLJUJODVGEJ-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15Cl2NO

Molecular Weight

200.10 g/mol

IUPAC Name

4-(1-chloropropan-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C7H14ClNO.ClH/c1-7(6-8)9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H

InChI Key

GYCYLJUJODVGEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)N1CCOCC1.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : 2-Morpholinoethanol, thionyl chloride (5 equivalents), dimethylformamide (DMF, catalytic).

  • Solvent : Dichloromethane (DCM).

  • Procedure :

    • Cool DCM to 0°C, add SOCl₂ dropwise.

    • Heat to 40°C for 12–16 hours.

    • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (3% MeOH/DCM).

  • Yield : 74%.

  • Purity : >99% (confirmed by ¹H NMR).

Advantages and Limitations

  • Advantages : High selectivity, minimal side products.

  • Limitations : Requires strict temperature control; SOCl₂ is moisture-sensitive and corrosive.

Resolution and Alkylation Methods

Alternative routes focus on resolving chiral intermediates or alkylating morpholine precursors.

Chiral Resolution Using Levotartaric Acid

  • Reactants : N-Methyl-2-aminoethylpyrrolidine, levotartaric acid.

  • Procedure :

    • Dissolve reactants in methanol at 0–10°C.

    • Precipitate (S)-enantiomer salt via centrifugation.

    • Alkalize with NaOH, extract with chloroform, and distill under vacuum.

  • Yield : 75–81%.

  • Optical Purity : -94.7° to -95.2° (chloroform).

Alkylation with Chloroethylating Agents

  • Example : Reaction of morpholine with 1-bromo-2-chloroethane in toluene/K₂CO₃.

  • Yield : 85–90% (industrial scale).

Catalytic Chlorination Using DMF

DMF acts as a catalyst in chlorination reactions, enhancing reaction rates and selectivity.

Protocol from CN102816101A

  • Reactants : 2-Methylthiopyrimidin-4-one, SOCl₂, phosphorus oxychloride (POCl₃).

  • Conditions :

    • Toluene, DMF (0.04–0.06:1 mass ratio to substrate).

    • Heat to 75–80°C for 0.5–1.5 hours.

  • Yield : 85–87%.

  • Purity : >99% (GC/HPLC).

Role of DMF

  • Accelerates chlorination by stabilizing intermediates.

  • Reduces SOCl₂/POCl₃ consumption by 30%.

Industrial-Scale Synthesis and Optimization

Large-Batch Production (Example 4 from CN102816101A)

ParameterValue
Substrate61 kg 2-methylthiopyrimidin-4-one
Solvent195 kg toluene
Catalysts3 kg DMF
POCl₃45.4 kg
SOCl₂45 kg
Yield87.3%
Purity>99% (GC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Chlorination74>99ModerateHigh
Chiral Resolution8199.4LowModerate
Catalytic Chlorination87>99HighVery High

Key Findings :

  • Catalytic chlorination with DMF offers the best balance of yield and scalability.

  • Chiral resolution is niche, reserved for enantioselective synthesis .

Chemical Reactions Analysis

4-(2-Chloro-1-methylethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-(2-Chloro-1-methylethyl)morpholine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notable drugs synthesized using this compound include:

  • Floredil : A bronchodilator used in respiratory conditions.
  • Morinamide : An analgesic and anti-inflammatory drug.
  • Nimorazole : An anti-infective agent.
  • Pholcodine : A cough suppressant.

These applications highlight the compound's role in enhancing therapeutic efficacy and developing new medicinal agents .

Agrochemical Intermediates

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various pesticides and herbicides. Its chemical structure allows for modifications that enhance the bioactivity of agrochemicals, making them more effective against pests while minimizing environmental impact. This application underscores the compound's versatility in agricultural chemistry .

Dyestuff Intermediates

The compound is also employed in the dye manufacturing industry. It acts as an intermediate in producing various dyes, contributing to the vibrant colors used in textiles and other materials. The ability to modify its chemical structure allows for a wide range of dye properties, making it a valuable component in color chemistry .

Case Study 1: Synthesis of Pharmaceuticals

A study examined the synthesis of morpholine derivatives, including this compound, demonstrating its effectiveness as a building block for creating complex pharmaceutical compounds. The research highlighted how variations in substitution patterns on the morpholine ring can lead to significant changes in biological activity, thus optimizing drug design .

Case Study 2: Agrochemical Development

Another case study focused on developing a new class of herbicides using this compound. The research indicated that modifying the compound's structure could enhance selectivity and potency against target weeds while reducing toxicity to non-target species. This advancement illustrates the compound's potential to contribute to sustainable agricultural practices .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(2-Chloro-1-methylethyl)morpholine hydrochloride
  • CAS Number : 76191-26-9
  • Molecular Formula: C₇H₁₅Cl₂NO
  • Molecular Weight : 200.106 g/mol .

Structural Features :
The compound consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 4-position with a 2-chloro-1-methylethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. Its chlorinated alkyl chain may facilitate nucleophilic substitution reactions, making it valuable for constructing complex molecules .

Physicochemical Data :

Property Value
Density Not Available (N/A)
Boiling Point N/A
Melting Point N/A
Purity ≥98.0%

Comparison with Structurally Similar Compounds

4-(2-Chloroethyl)morpholine Hydrochloride

Structural Differences :

  • Substituent : Lacks the methyl branch present in the target compound, featuring a linear 2-chloroethyl group.
  • Molecular Formula: C₆H₁₁Cl₂NO (vs. C₇H₁₅Cl₂NO for the target).

Functional Implications :

  • Synthetic Utility : Used in multi-step syntheses of bioactive molecules. For example, it was employed in the preparation of a pyrrolo-pyridazine carboxamide derivative under conditions similar to the target compound .

Physicochemical Comparison :

Property Target Compound 4-(2-Chloroethyl)morpholine HCl
Molecular Weight 200.106 g/mol ~186.06 g/mol (estimated)
Reactivity Moderate Higher (due to reduced sterics)

4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine Hydrochloride

Structural Differences :

  • Substituent : Features a bulky boronate ester (dioxaborolane) attached via a phenylpropyl chain.
  • Molecular Formula: C₁₉H₃₁BClNO₃ (vs. C₇H₁₅Cl₂NO for the target).

Functional Implications :

  • The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in biaryl bond formation.
  • Applications : Likely used in medicinal chemistry for synthesizing boron-containing therapeutics or as a catalyst intermediate .

Physicochemical Comparison :

Property Target Compound Boronate Derivative
Molecular Weight 200.106 g/mol 367.718 g/mol
Storage N/A Sealed, room temperature
Sensitivity Not reported Irritant (requires careful handling)

Biological Activity

4-(2-Chloro-1-methylethyl)morpholine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H14ClNO·HCl
  • Molecular Weight : 200.11 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusMIC = 0.125 µg/mL
Escherichia coliMIC = 0.5 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)MIC = 0.13–0.255 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific microbial enzymes and cellular processes. For instance, studies have shown that morpholine derivatives can inhibit key metabolic pathways in bacteria, leading to cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various morpholine derivatives, including this compound. The results demonstrated a strong correlation between the structural modifications of the morpholine ring and the observed antimicrobial potency, indicating that specific substitutions enhance activity against target pathogens .
  • In Vivo Studies :
    In vivo studies have shown that compounds similar to this compound can significantly reduce bacterial load in infected models. For example, a related compound demonstrated an ED50 of approximately 1.3 mg/kg in rat models, showcasing its potential for therapeutic use in treating infections .
  • Toxicological Assessments :
    Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments suggest that while the compound exhibits potent biological activity, further studies are needed to fully elucidate its safety parameters and potential side effects .

Q & A

Q. Chromatography :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5→95% ACN over 15 min) for purity analysis (retention time ~8–10 min) .
  • LC-MS : Confirm molecular ion ([M+H]⁺ ≈ 195–200 m/z) and detect impurities (e.g., unreacted morpholine at m/z 88) .

Q. Enantioselective Synthesis :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to achieve >90% enantiomeric excess (ee) .
  • Resolution Techniques : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid isolates enantiomers .

Methodological Tip : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) .

What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies:

  • Nucleophilic Attack : Chlorine’s electronegativity increases the electrophilicity of the adjacent carbon, favoring SN2 mechanisms .
  • Solvent Effects : PCM models show polar solvents stabilize charged intermediates, reducing ΔG‡ by ~5 kcal/mol .

Q. Resolution Strategy :

Standardize Characterization : Use DSC for melting point analysis and Karl Fischer titration for water content .

Cross-Validate Solubility : Compare data in identical solvents (e.g., solubility in DMSO: 25 mg/mL at 25°C vs. 30 mg/mL in conflicting reports) via gravimetric analysis .

Methodological Tip : Report detailed experimental conditions (e.g., heating rate in DSC) to enable replication .

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